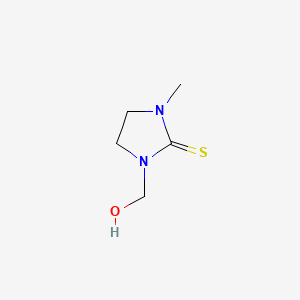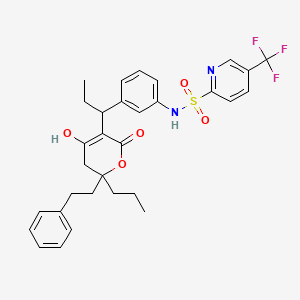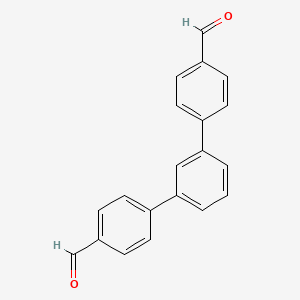
4,4''-m-Terphenyldicarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde: is an aromatic compound consisting of three benzene rings connected linearly, with aldehyde groups attached to the terminal benzene rings
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative of terphenyl is coupled with an aldehyde-containing aryl halide under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid.
Reduction: [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol.
Substitution: Nitro-substituted terphenyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde serves as a building block for the construction of more complex molecules. It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation processes .
Biology and Medicine: While specific biological applications of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde are less documented, its derivatives may be explored for potential pharmaceutical uses, including as intermediates in drug synthesis.
Industry: In the materials science industry, this compound is used in the development of advanced materials with unique electronic and optical properties. It is also employed in the production of high-performance polymers and resins.
作用機序
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In organic synthesis, the aldehyde groups can participate in various reactions, such as forming Schiff bases with amines. The aromatic rings provide a rigid framework that can influence the electronic properties of the resulting compounds .
類似化合物との比較
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarbaldehyde: This compound has additional aldehyde groups, which can lead to different reactivity and applications.
[1,1’3’,1’'-Terphenyl]-3-carboxylic acid: This compound has carboxylic acid groups instead of aldehydes, affecting its chemical behavior and uses.
Uniqueness: The uniqueness of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde lies in its specific substitution pattern, which provides distinct reactivity and potential for functionalization. Its linear structure with terminal aldehyde groups makes it a versatile intermediate in organic synthesis and materials science.
特性
IUPAC Name |
4-[3-(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUBPSPFGRWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
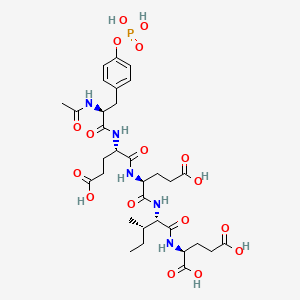
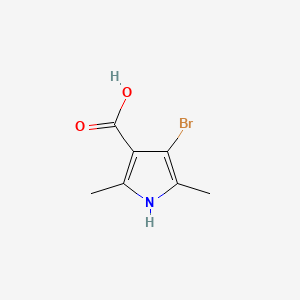
![Carbamic acid, [(1S,2S)-1-ethynyl-2-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)
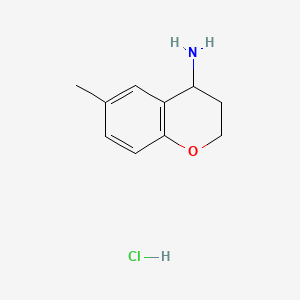

![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)
